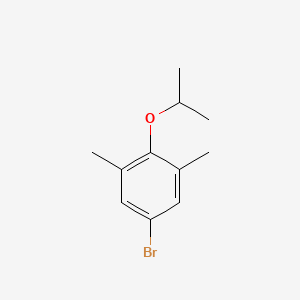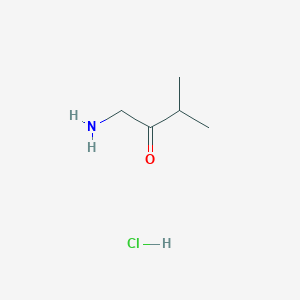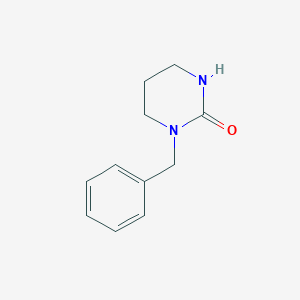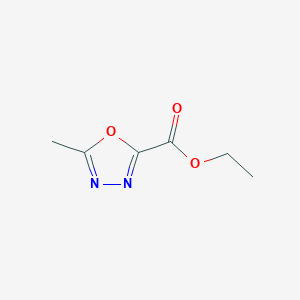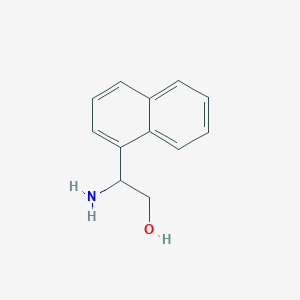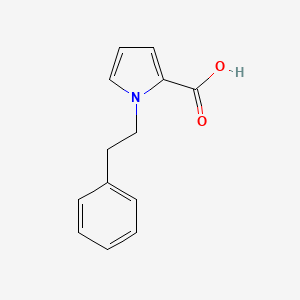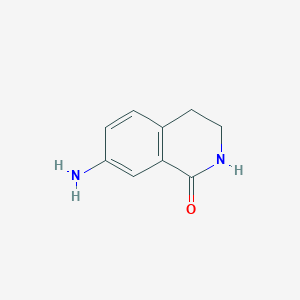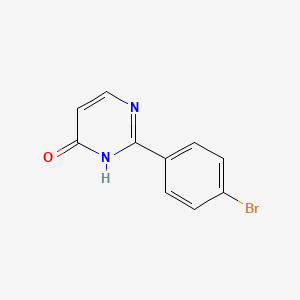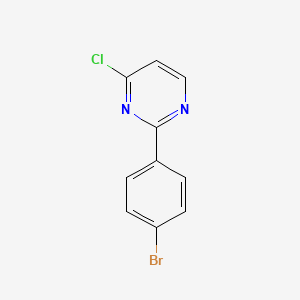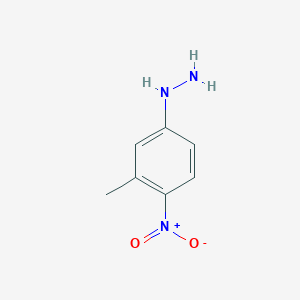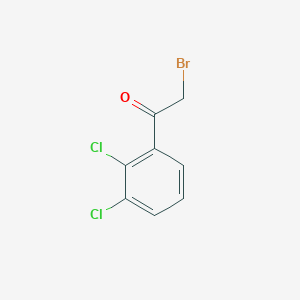
2-Bromo-1-(2,3-dichlorophenyl)ethanone
Vue d'ensemble
Description
2-Bromo-1-(2,3-dichlorophenyl)ethanone, also known as 2-Bromo-2,3-dichlorophenylacetone, is an organic compound with a molecular formula of C8H6BrCl2O. It is a colorless to slightly yellow-brown liquid with a sweet, pungent odor. This compound is used in a variety of scientific research applications, including organic synthesis, drug synthesis, and biochemical studies.
Applications De Recherche Scientifique
Chemical Synthesis and Protective Group Functionality 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone has been synthesized through halogen-exchange reactions, showcasing its potential as an effective chemical protective group. This compound exhibited stability, without any photolytic phenomena observed in different solvent environments, underscoring its utility in chemical synthesis (Li Hong-xia, 2007).
Computational Chemistry and Reactivity Analysis A computational study explored the nucleophilic substitution reactions between imidazole and various 2-bromo-1-arylethanone derivatives, including 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one. The study utilized Density Functional Theory (DFT) calculations to analyze the chemical species involved in these reactions, providing insights into the molecular orbital properties, reactivity descriptors, and nuclear magnetic shielding tensors of the compounds. This research offers valuable computational data on the reactivity and potential applications of these compounds in chemical synthesis (T. Erdogan & F. Erdoğan, 2019).
Enantioselective Synthesis and Chiral Intermediates A study focused on the biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone to produce (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a chiral intermediate of the antifungal agent Miconazole. The process utilized a bacterial strain, Acinetobacter sp., demonstrating a highly enantioselective synthesis with excellent yield and enantiomeric excess. This research presents a novel biocatalytic route for the enantioselective synthesis of valuable chiral intermediates, highlighting the potential of microbial transformation in pharmaceutical synthesis (Yan-Li Miao et al., 2019).
Propriétés
IUPAC Name |
2-bromo-1-(2,3-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHZSXQLCITUHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504669 | |
| Record name | 2-Bromo-1-(2,3-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343787-47-3 | |
| Record name | 2-Bromo-1-(2,3-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2,3-dichlorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


